3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

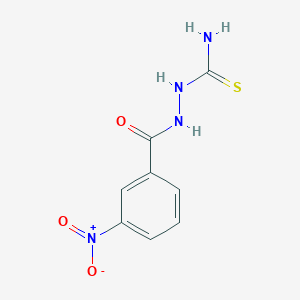

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Benzyl-2-(Phenylimino)-1,3-thiazolidin-4-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren ist die Reaktion von Benzylamin mit Phenylisothiocyanat zur Bildung eines Thioharnstoff-Zwischenprodukts, das dann unter basischen Bedingungen mit Chloressigsäure cyclisiert wird, um das gewünschte Thiazolidinon zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der benzylischen Position, was zur Bildung von Benzylalkohol- oder Benzaldehyddervaten führt.

Reduktion: Reduktionsreaktionen können die Iminogruppe in ein Amin umwandeln, was zur Bildung von 3-Benzyl-2-(Phenylamino)-1,3-thiazolidin-4-on führt.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Thiazolidinonring, wobei halogenierte Reagenzien Wasserstoffatome ersetzen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO₄) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH₄) oder Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C).

Substitution: Halogenierte Reagenzien wie N-Bromsuccinimid (NBS) zur Bromierung.

Hauptprodukte:

Oxidation: Benzylalkohol, Benzaldehyd.

Reduktion: 3-Benzyl-2-(Phenylamino)-1,3-thiazolidin-4-on.

Substitution: Halogenierte Thiazolidinon-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Benzyl-2-(Phenylimino)-1,3-thiazolidin-4-on wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet. Es dient als Vorläufer für verschiedene chemische Umwandlungen und Funktionalisierungen.

Biologie: Die Verbindung zeigt signifikante biologische Aktivitäten, einschließlich antimikrobieller, antifungaler und antiviraler Eigenschaften. Sie wird hinsichtlich ihrer potenziellen Verwendung bei der Entwicklung neuer Therapeutika untersucht.

Medizin: Aufgrund seiner biologischen Aktivitäten wird 3-Benzyl-2-(Phenylimino)-1,3-thiazolidin-4-on hinsichtlich seines Potenzials in der Arzneimittelentwicklung untersucht, insbesondere als entzündungshemmendes und Antikrebsmittel.

Industrie: Im Industriesektor wird diese Verbindung bei der Synthese von Spezialchemikalien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Benzyl-2-(Phenylimino)-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme hemmt, wie z. B. Cyclooxygenase-2 (COX-2), die eine Rolle bei Entzündungs- und Schmerzwegen spielt . Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Umwandlung von Arachidonsäure in Prostaglandine, wodurch ihre entzündungshemmenden Wirkungen erzielt werden.

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-Aryl-1,3-thiazolidin-4-one: Diese Verbindungen teilen sich die Thiazolidinon-Kernstruktur, unterscheiden sich jedoch in den Substituenten, die an den Ring gebunden sind.

3-Benzyl-2-(4-Methylsulfonylphenyl)-1,3-thiazolidin-4-on: Diese Verbindung ähnelt dieser, hat aber eine Methylsulfonylgruppe, die ihre Selektivität und Potenz als COX-2-Inhibitor verstärkt.

Einzigartigkeit: 3-Benzyl-2-(Phenylimino)-1,3-thiazolidin-4-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere biologische Aktivitäten und chemische Reaktivität verleiht. Seine Fähigkeit, COX-2 selektiv zu hemmen, macht es zu einer wertvollen Verbindung in der medizinischen Chemie.

Eigenschaften

Molekularformel |

C16H14N2OS |

|---|---|

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

3-benzyl-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H14N2OS/c19-15-12-20-16(17-14-9-5-2-6-10-14)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI-Schlüssel |

OOASYVSFHAGPIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)

![5-(4-chlorophenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004327.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B12004334.png)

![(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004372.png)